フルオレセインアミン塩酸塩異性体 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

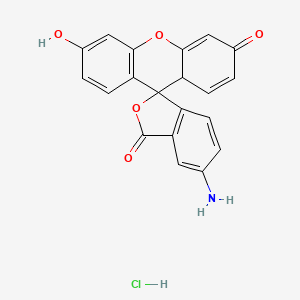

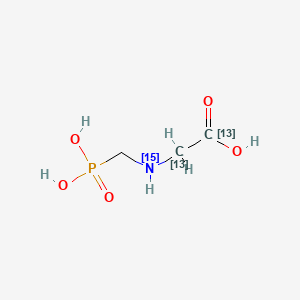

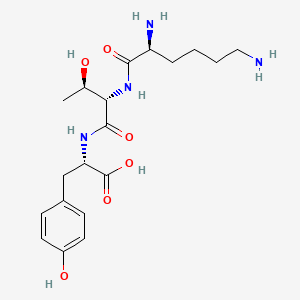

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride, also known as 5-Aminofluorescein Hydrochloride, is a fluorescent labeling reagent widely used in scientific research. It is a derivative of fluorescein, a synthetic organic compound that exhibits intense fluorescence. This compound is particularly useful in various biochemical and medical applications due to its ability to bind to proteins and other biomolecules, making them visible under fluorescence microscopy .

科学的研究の応用

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Employed in fluorescence microscopy to label and visualize cellular components.

Medicine: Utilized in diagnostic assays to detect specific biomolecules.

Industry: Applied in the manufacturing of fluorescent dyes and markers

作用機序

Target of Action

It has been used to fluorescently tag nanoparticles , suggesting that it may interact with various biological targets depending on the specific application.

Mode of Action

Fluoresceinamine Hydrochloride Isomer 1 interacts with its targets through a competitive carboxyl-amine coupling reaction . This allows it to attach to nanoparticles, enabling their visualization.

Biochemical Pathways

Its ability to fluorescently tag nanoparticles suggests that it may be involved in pathways related to cellular imaging and diagnostics .

Pharmacokinetics

Its use in tagging nanoparticles for visualization suggests that it may have properties that allow it to distribute throughout a biological system .

Result of Action

The primary result of Fluoresceinamine Hydrochloride Isomer 1’s action is the fluorescent tagging of nanoparticles, which enables their visualization . This can be particularly useful in research and diagnostic applications where tracking the movement and location of these particles is necessary.

Safety and Hazards

Fluoresceinamine, isomer I is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents .

将来の方向性

Fluoresceinamine, isomer I has been used to prepare FITC Isomer I (CDX-F0011, CDX-F0020) . It is a chemical used as a molecular probe and is important as a fluorescent dye and for derivatives . It has potential applications in the fluorescent antibody technique for rapid identification of pathogens .

Relevant Papers A paper titled “Paper Based Colorimetric Sensor of Heavy Metals Using Silver Nanoparticles Functionalized with Fluoresceinamine Isomer I” discusses the use of Fluoresceinamine, isomer I in the development of a colorimetric sensor for heavy metals .

生化学分析

Biochemical Properties

Fluoresceinamine Hydrochloride Isomer 1 is suitable for use in a specific and sensitive spectrophotometric method for determining nitrite . It has been used to fluorescently tag nanoparticles through a competitive carboxyl-amine coupling reaction to visualize nanoparticle internalization .

Cellular Effects

Fluoresceinamine Hydrochloride Isomer 1 has been used to fluorescently tag nanoparticles, allowing for the visualization of nanoparticle internalization within cells . This suggests that the compound may have an impact on cellular processes related to endocytosis and nanoparticle uptake.

Molecular Mechanism

It is known to be involved in a competitive carboxyl-amine coupling reaction, which allows it to tag nanoparticles and make them visible under fluorescence microscopy .

準備方法

Synthetic Routes and Reaction Conditions

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride is synthesized through a series of chemical reactions starting from fluorescein. The primary synthetic route involves the nitration of fluorescein to produce 5-nitrofluorescein, followed by reduction to yield 5-aminofluorescein. The final step involves the conversion of 5-aminofluorescein to its hydrochloride salt form .

Industrial Production Methods

Industrial production of 6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride typically involves large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity. The reaction conditions include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .

化学反応の分析

Types of Reactions

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions.

Coupling Reactions: It can form covalent bonds with carboxyl groups through amide bond formation.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

Coupling Reactions: Carbodiimides are often used as coupling agents.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution Reactions: Derivatives with substituted amino groups.

Coupling Reactions: Fluorescently labeled proteins and peptides.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

類似化合物との比較

Similar Compounds

Fluorescein Isothiocyanate Isomer I: Another derivative of fluorescein used for similar applications.

6-Aminofluorescein: A structural isomer with slightly different properties.

Fluorescamine: A non-fluorescent compound that reacts with primary amines to form a fluorescent product

Uniqueness

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride is unique due to its specific binding properties and high fluorescence intensity. Its ability to form stable fluorescent complexes with biomolecules makes it particularly valuable in various research and diagnostic applications .

特性

IUPAC Name |

6-amino-6'-hydroxyspiro[2-benzofuran-3,9'-9aH-xanthene]-1,3'-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,15,23H,21H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIVCXZEPCAXHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=C2C1C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724554 |

Source

|

| Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53360-53-5 |

Source

|

| Record name | 5-Amino-6'-hydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3,3'(9a'H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)

![1-(1H-Benzo[d]imidazol-2-yl)butan-1-amine](/img/structure/B564293.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B564300.png)